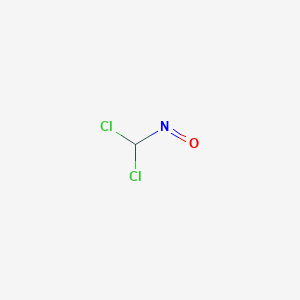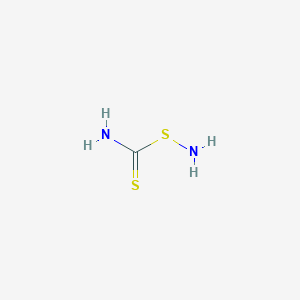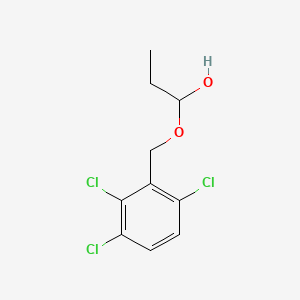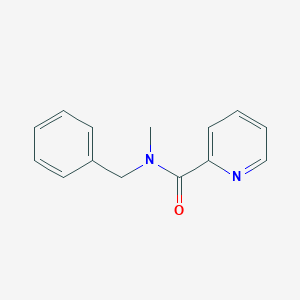
Dichloro(nitroso)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(nitroso)methane is an organic compound with the molecular formula CHCl₂NO. It is a member of the nitroso compounds, which are characterized by the presence of a nitroso group (NO) attached to a carbon atom. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Dichloro(nitroso)methane can be synthesized through several methods. One common synthetic route involves the reaction of dichloromethane with nitrosyl chloride (NOCl) under controlled conditions. This reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Dichloro(nitroso)methane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dichloronitromethane.
Reduction: Reduction reactions can convert it into dichloromethane and other derivatives.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dichloro(nitroso)methane has several applications in scientific research:
Biology: Its reactivity with biological molecules makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of dichloro(nitroso)methane involves its reactivity with nucleophiles and electrophiles. The nitroso group can participate in various reactions, including addition and substitution reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Dichloro(nitroso)methane can be compared with other nitroso compounds, such as nitrosomethane and trichloro(nitroso)methane. While all these compounds share the nitroso functional group, their reactivity and applications can vary significantly. This compound is unique due to its specific combination of chlorine and nitroso groups, which confer distinct chemical properties and reactivity profiles .
Similar compounds include:
- Nitrosomethane (CH₃NO)
- Trichloro(nitroso)methane (CCl₃NO)
- Nitrosobenzene (C₆H₅NO)
These compounds are used in various chemical reactions and have their own unique applications and properties .
Propriétés
Numéro CAS |
35274-08-9 |
|---|---|
Formule moléculaire |
CHCl2NO |
Poids moléculaire |
113.93 g/mol |
Nom IUPAC |
dichloro(nitroso)methane |
InChI |
InChI=1S/CHCl2NO/c2-1(3)4-5/h1H |
Clé InChI |
UGOKVCVXNITPGA-UHFFFAOYSA-N |
SMILES canonique |
C(N=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)


![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)

![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)


